2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl-
Description
The compound 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- is a silane derivative characterized by a central silicon atom bonded to ethenyl, methyl, and three polyether chains. The latter, also known as vinyl tris(2-methoxyethoxy) silane, has the molecular formula C₁₁H₂₄O₆Si and serves as a key reference . Its structure includes a silicon center bonded to a vinyl group, a methyl group, and three 2-methoxyethoxy chains, which confer solubility in polar solvents and reactivity for applications in coatings, adhesives, and silane coupling agents .
Properties
CAS No. |
45117-69-9 |
|---|---|
Molecular Formula |
C9H20O4Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
ethenyl-bis(2-methoxyethoxy)-methylsilane |
InChI |
InChI=1S/C9H20O4Si/c1-5-14(4,12-8-6-10-2)13-9-7-11-3/h5H,1,6-9H2,2-4H3 |
InChI Key |
INWVHJGPNCHXOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](C)(C=C)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinylsilane with appropriate organic compounds under controlled conditions. One common method is the hydrosilylation of vinyl acetate with a silane precursor in the presence of a platinum catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving silane derivatives and vinyl compounds. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like halides.
Major Products Formed:
Oxidation: Produces silanol and other oxidized derivatives.
Reduction: Results in the formation of reduced silane compounds.
Substitution: Leads to the formation of various substituted silane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is used as a building block for synthesizing more complex silicon-based compounds. It is also employed in the study of silicon chemistry and its reactivity.
Biology: The compound finds applications in biological research, particularly in the development of biomimetic materials and the study of silicon-based biological systems.
Medicine: In the medical field, 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane is explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Industrially, the compound is used in the production of silicones, coatings, and adhesives. Its unique properties make it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 6-Methyl-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with various molecular targets and pathways. The compound's silicon atoms play a crucial role in its reactivity and binding affinity, influencing its behavior in chemical and biological systems.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The vinyl group in 1067-53-4 enables crosslinking in polymer matrices, while the chloroethyl group in 37894-46-5 introduces reactivity for pesticidal activity .
- Dimethyl substituents (18236-23-2) reduce steric hindrance compared to bulkier polyether chains, favoring surfactant applications .
Physicochemical Properties :
- The calculated logP of 0.639 for 1067-53-4 indicates moderate hydrophilicity, suitable for coatings requiring water resistance .
- Boiling points are only reported for 1067-53-4 (418 K), reflecting thermal stability in industrial processes .
Applications :
Biological Activity
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-methyl- (CAS Number: 45117-69-9) is a silane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its cytotoxic properties and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₄O₆Si
- Molecular Weight : 280.39 g/mol
- Structure : The compound features a silane backbone with multiple ether linkages, which may contribute to its biological interactions.
Cytotoxicity
Recent studies have explored the cytotoxic effects of silane compounds similar to 2,5,7,10-Tetraoxa-6-silaundecane. Although specific data on this compound is limited, related compounds have shown significant cytotoxic activity against various cancer cell lines.
- Cytotoxic Effects :
- In vitro studies have demonstrated that silanes can induce apoptosis in cancer cells. For instance, compounds with similar structures have been tested against HepG2 and MCF7 cell lines, showing IC₅₀ values ranging from 27 μg/mL to 52 μg/mL .
- The mechanism of action often involves the disruption of cellular membranes and interference with metabolic pathways.
Antibacterial Activity
While specific antibacterial data for 2,5,7,10-Tetraoxa-6-silaundecane is scarce, related silane compounds have exhibited antibacterial properties. The structure of these compounds suggests they may interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Study on Related Silanes
A study investigating the biological activity of vinyltris(2-methoxyethoxy)silane (a related compound) found that it exhibited moderate cytotoxicity against colon cancer cells (Caco-2) and human keratinocyte cells (HaCaT). The study utilized the Cell Counting Kit-8 (CCK-8) assay to measure cell viability and concluded that the compound has potential therapeutic applications due to its selective cytotoxicity .
Metabolomic Profiling
Another study focused on the metabolomic profiling of plant extracts containing silane derivatives. It highlighted how these compounds could modulate metabolic pathways related to apoptosis and cellular stress responses. This suggests that 2,5,7,10-Tetraoxa-6-silaundecane might exhibit similar effects in biological systems .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄O₆Si |
| Molecular Weight | 280.39 g/mol |
| CAS Number | 45117-69-9 |
| Cytotoxicity (IC₅₀) | ~27 - 52 μg/mL (related compounds) |
| Cell Line | IC₅₀ (μg/mL) |
|---|---|
| HepG2 | ~36.58 |
| MCF7 | ~50.7 |
| A549 | ~52 |
Q & A
Q. Example Protocol :
React triethoxysilane with ethylene oxide under basic conditions to form tetraoxa-silane intermediates.
Introduce ethenyl groups via hydrosilylation using Karstedt’s catalyst.
Purify via fractional distillation or column chromatography.
Advanced: How do ethenyl and methyl substituents affect the compound’s thermal stability and hydrolysis resistance?
The methyl group increases steric hindrance around the silicon atom, reducing hydrolysis rates by shielding the Si–O bond from nucleophilic attack. In contrast, the ethenyl group may lower thermal stability due to potential radical-initiated polymerization at elevated temperatures. Comparative studies with analogous compounds (e.g., ’s perfluorinated siloxanes) suggest that electron-withdrawing substituents (e.g., trifluoromethyl) enhance thermal stability but reduce solubility, while alkyl/vinyl groups balance reactivity and processability .
Q. Table 1: Substituent Effects on Key Properties
| Substituent | Thermal Stability (°C) | Hydrolysis Rate (k, s⁻¹) | Solubility in THF |
|---|---|---|---|
| –CH₃ (Methyl) | 180–200 | 1.2 × 10⁻⁴ | High |
| –CH₂CH₂ (Ethenyl) | 150–170 | 2.5 × 10⁻⁴ | Moderate |
| –CF₃ () | >250 | 3.0 × 10⁻⁶ | Low |
Advanced: What analytical techniques resolve contradictions in spectroscopic data for siloxane derivatives?
Conflicting NMR or IR data often arise from dynamic stereochemistry or impurities. To address this:
- ²⁹Si NMR : Differentiates silicon environments (e.g., Si–O vs. Si–C bonds). A sharp singlet at δ –10 to –20 ppm confirms tetrahedral coordination .
- HSQC (Heteronuclear Correlation) : Correlates ¹H and ¹³C signals to assign overlapping peaks in complex mixtures.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 256.12 for [M+H]⁺) and detects side products. emphasizes statistical validation (e.g., R² > 0.99) for quantitative analysis .
Advanced: How can researchers design experiments to optimize reaction conditions for high-purity yields?
Use a Design of Experiments (DoE) approach:
Variables : Catalyst loading (0.1–1.0 mol%), temperature (60–120°C), and solvent polarity (toluene vs. DMF).
Response Surface Methodology (RSM) : Model interactions between variables to maximize yield.
In-line FTIR : Monitor reaction progress by tracking Si–H absorbance (~2100 cm⁻¹).
Failure Analysis : If side products dominate (e.g., evidence of oligomers in ), reduce temperature and increase catalyst dispersion .
Basic: What safety protocols are critical when handling this compound in lab settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile siloxanes ().
- PPE : Nitrile gloves (0.28–0.33 mm thickness) and N95 masks prevent dermal/airway exposure.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced: What computational methods predict the reactivity of the ethenyl group in crosslinking reactions?
- DFT Calculations : Optimize transition states for ethenyl addition using B3LYP/6-31G(d). A lower activation energy (< 15 kcal/mol) suggests favorable reactivity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. ethers). ’s trifluoromethyl analogs show solvent polarity inversely correlates with reaction rate .
Basic: How does the compound’s polarity influence its application in material science?
The oxygen-rich structure enhances compatibility with polar polymers (e.g., PEG) for hydrogels or coatings. The Si–O–Si backbone provides flexibility, while ethenyl groups enable UV-curable networks. Compare with ’s ester derivatives, where polarity is tailored via alkoxy substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
